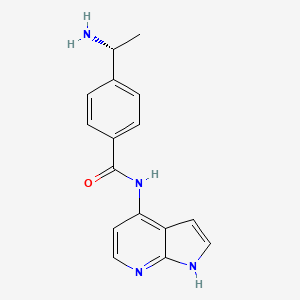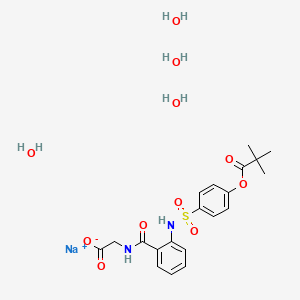
ANR 94
Übersicht
Beschreibung
ANR 94: 8-Ethoxy-9-ethyl-9H-purin-6-amin , ist ein potenter und selektiver Antagonist des Adenosin-A2A-Rezeptors. Diese Verbindung hat sich aufgrund ihrer neuroprotektiven und entzündungshemmenden Wirkungen als vielversprechend für die Behandlung der Parkinson-Krankheit erwiesen .
Wissenschaftliche Forschungsanwendungen
ANR 94 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :
Chemie: Wird als Werkzeugverbindung verwendet, um Adenosinrezeptor-Interaktionen zu untersuchen.
Biologie: Wird in der Forschung zu zellulären Signalwegen eingesetzt, die Adenosinrezeptoren beinhalten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Adenosinrezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des Adenosin-A2A-Rezeptors. Diese Interaktion hemmt die Aktivität des Rezeptors und führt zu einer Reduzierung der nachgeschalteten Signalwege, die typischerweise durch Adenosin aktiviert werden. Die Hemmung dieser Wege führt zu neuroprotektiven und entzündungshemmenden Wirkungen, die bei der Behandlung der Parkinson-Krankheit von Vorteil sind .
Wirkmechanismus
Target of Action
ANR 94, also known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine A2A receptor (AA2AR) . The adenosine A2A receptor is one of the four subtypes activated by the nucleoside adenosine . This receptor is widely distributed in the body, including the central nervous system and numerous peripheral tissues such as blood vessels, endothelial, lymphoid, smooth muscle cells, and neurons .
Mode of Action
This compound interacts with its target, the adenosine A2A receptor, by binding to it and inhibiting its action . The Ki values for this compound are 643 nM for rat AA2AR and 46 nM for human AA2AR, indicating a high affinity for the human receptor .
Biochemical Pathways
The interaction of this compound with the adenosine A2A receptor affects various biochemical pathways. The adenosine A2A receptor is involved in many physiological processes, and its blockade could be beneficial in neuroinflammation, neurodegenerative disorders, and cancer . .
Pharmacokinetics
These properties are crucial in determining the drug’s effectiveness and safety .
Result of Action
This compound has shown activity in the treatment of Parkinson’s disease in vivo, improving parkinsonian motor deficits and tremors . It also exhibits neuroprotective and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
ANR 94 interacts with the adenosine A2A receptor (AA2AR), a protein that plays a crucial role in biochemical reactions . The nature of this interaction is antagonistic, meaning that this compound binds to the AA2AR and inhibits its function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the adenosine A2A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ANR 94 beinhaltet die Reaktion von 8-Ethoxy-9-ethyladenin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Regel nicht in der öffentlichen Literatur veröffentlicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird im Großmaßstab unter optimierten Reaktionsbedingungen synthetisiert und mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von ≥99% zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ANR 94 unterliegt aufgrund des Vorhandenseins reaktiver Stellen am Purinring hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise mit Nukleophilen wie Aminen oder Thiolen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Beinhalten häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen mit Aminen verschiedene substituierte Purinderivate ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 8-(3-Chlorostyryl)koffein
- SCH 58261
- 5′-(N-Ethylcarboxamido)adenosin
- BAY 60-6583
- 8-Cyclopentyl-1,3-dimethylxanthin
Vergleich: ANR 94 ist einzigartig in seiner hohen Selektivität und Affinität für den Adenosin-A2A-Rezeptor mit einem Ki-Wert von 46 nM für den humanen Rezeptor . Diese hohe Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen. Im Vergleich dazu können andere ähnliche Verbindungen unterschiedliche Selektivitätsgrade und Affinitäten für verschiedene Adenosinrezeptorsubtypen aufweisen .
Eigenschaften
IUPAC Name |
8-ethoxy-9-ethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDTMONBLMLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473127 | |
| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634924-89-3 | |
| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 634924-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ANR 94?
A1: this compound acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, this compound interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.
Q2: How does this compound impact motor symptoms in Parkinson's disease models?
A2: Studies in a rodent model of Parkinson's disease demonstrate that this compound significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.
Q3: Does this compound offer any neuroprotective benefits in Parkinson's disease?
A3: While this compound alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of this compound and determine optimal treatment strategies.
Q4: Are there any potential advantages to combining this compound with other therapeutic agents?
A4: Research suggests that combining this compound with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.
Q5: What is known about the metabolism of this compound?
A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that this compound is metabolized to a very small extent (1.5-5%) []. Additionally, this compound acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

